molecular formula C16H24N2O4S B5554287 1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide

1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide

Cat. No.: B5554287
M. Wt: 340.4 g/mol
InChI Key: BCVVZXWBEVDFKS-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a butylsulfonyl group, a hydroxyphenyl group, and a carboxamide group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, palladium catalysts, and organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylsulfonyl group, hydroxyphenyl group, and carboxamide group in the piperidine ring structure allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-2-3-11-23(21,22)18-10-6-7-13(12-18)16(20)17-14-8-4-5-9-15(14)19/h4-5,8-9,13,19H,2-3,6-7,10-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVVZXWBEVDFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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